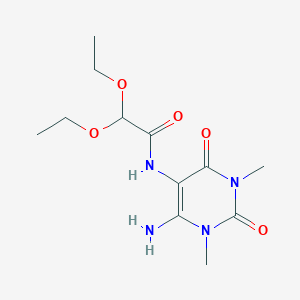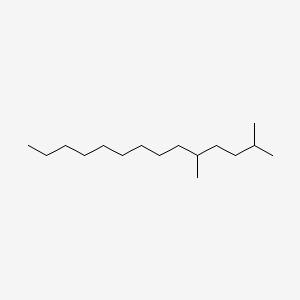
2,5-Dimethyltetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyltetradecane is a hydrocarbon with the molecular formula C16H34. It is a branched alkane, characterized by the presence of two methyl groups attached to the fifth and second carbon atoms of the tetradecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of hydrogen and carbon atoms connected by single bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyltetradecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylpentane, with a longer-chain alkyl halide under the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method is the catalytic hydrogenation of 2,5-dimethyl-1-tetradecene using a palladium or platinum catalyst. This process ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate, it can be oxidized to form carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under extreme conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of various haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst under high pressure.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cleaved hydrocarbons.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
2,5-Dimethyltetradecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its role in the biosynthesis of natural products in certain microorganisms.
Medicine: Investigated for its potential use as a hydrophobic agent in drug delivery systems.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyltetradecane largely depends on its application. In drug delivery systems, for instance, it acts as a hydrophobic agent, facilitating the encapsulation and controlled release of hydrophobic drugs. Its molecular structure allows it to interact with lipid membranes, enhancing the permeability and absorption of the encapsulated drugs .
Comparación Con Compuestos Similares
- 2,3-Dimethyltetradecane
- 2,6-Dimethyltetradecane
- 3,5-Dimethyltetradecane
Comparison: 2,5-Dimethyltetradecane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For example, the placement of the methyl groups can affect the compound’s boiling point, solubility, and reactivity compared to its isomers .
Propiedades
Número CAS |
56292-64-9 |
|---|---|
Fórmula molecular |
C16H34 |
Peso molecular |
226.44 g/mol |
Nombre IUPAC |
2,5-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3 |
Clave InChI |
RQSUKZIRUMCUSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)
![1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine](/img/structure/B13806245.png)

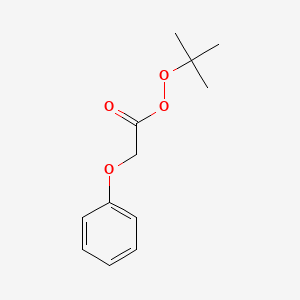
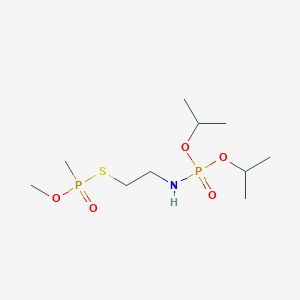
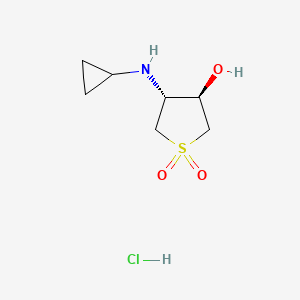

![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
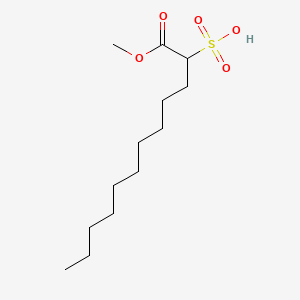
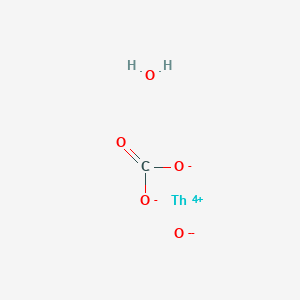
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
